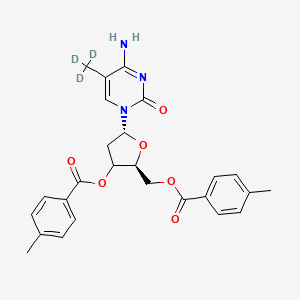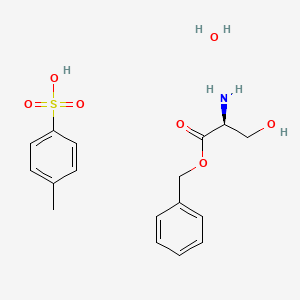
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is a compound with the molecular formula C17H23NO7S and a molecular weight of 385.43. It is primarily used in organic synthesis and proteomics research . This compound is a derivative of L-serine, an amino acid, and is combined with p-toluenesulfonate to form a salt, which is then hydrated to form the monohydrate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate typically involves the esterification of L-serine with benzyl alcohol in the presence of p-toluenesulfonic acid or p-toluenesulfonyl chloride as a catalyst . The reaction conditions often include refluxing the mixture in an organic solvent such as benzene or carbon tetrachloride to azeotropically remove water, which drives the reaction to completion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for yield and purity. The use of p-toluenesulfonyl chloride is preferred due to its better shelf life and safety profile compared to p-toluenesulfonic acid . The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Substitution: Nucleophilic substitution reactions where the p-toluenesulfonate group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis of the ester bond to release L-serine and benzyl alcohol.
Common Reagents and Conditions
Esterification: Benzyl alcohol, p-toluenesulfonic acid or p-toluenesulfonyl chloride, organic solvents (benzene, carbon tetrachloride).
Substitution: Various nucleophiles (e.g., amines, thiols), organic solvents, mild heating.
Hydrolysis: Aqueous acid or base, ambient temperature.
Major Products Formed
Esterification: Benzyl esters of L-serine.
Substitution: Substituted benzyl L-serine derivatives.
Hydrolysis: L-serine, benzyl alcohol, and p-toluenesulfonic acid.
Applications De Recherche Scientifique
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of amino acid derivatives and their biological activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate involves its ability to participate in esterification and substitution reactions. The p-toluenesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions . The ester bond can be hydrolyzed under acidic or basic conditions to release the active components, L-serine and benzyl alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl L-Glutamate, p-Toluenesulfonate Salt: Similar in structure but derived from L-glutamate instead of L-serine.
Benzyl L-Tryptophan, p-Toluenesulfonate Salt: Derived from L-tryptophan, used in similar synthetic applications.
Uniqueness
Benzyl L-Serine, p-Toluenesulfonate Salt, Monohydrate is unique due to its specific combination of L-serine and p-toluenesulfonate, which provides distinct reactivity and solubility properties . Its ability to form stable esters and undergo nucleophilic substitution makes it a valuable compound in organic synthesis and research .
Propriétés
Formule moléculaire |
C17H23NO7S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
benzyl (2S)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid;hydrate |
InChI |
InChI=1S/C10H13NO3.C7H8O3S.H2O/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10;/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10);1H2/t9-;;/m0../s1 |
Clé InChI |
HIWVDEXAMLSUPZ-WWPIYYJJSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CO)N.O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




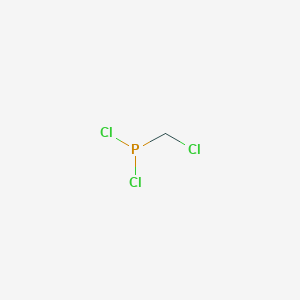

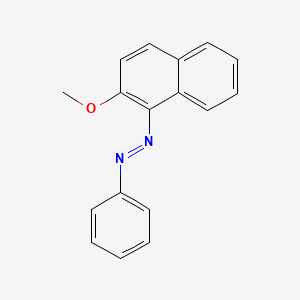

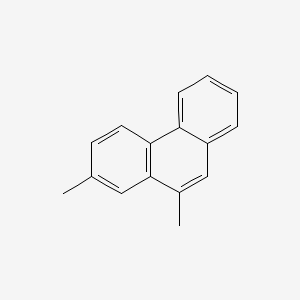
![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)

![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
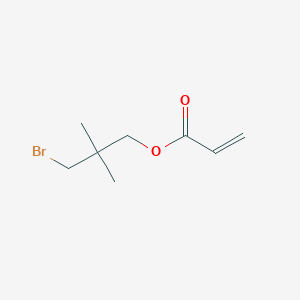
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
